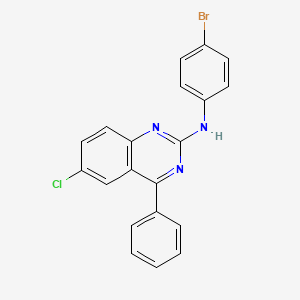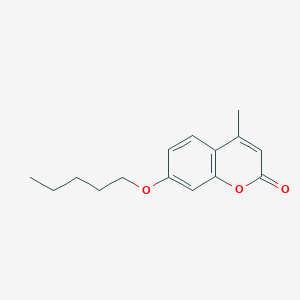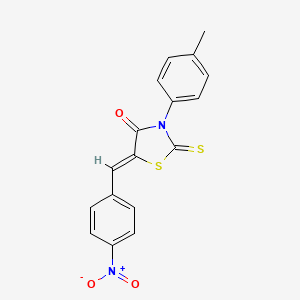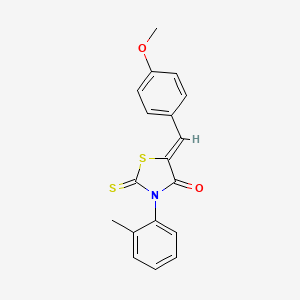![molecular formula C18H16N6OS2 B3750056 6-[(1,3-benzothiazol-2-ylthio)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3750056.png)
6-[(1,3-benzothiazol-2-ylthio)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-[(1,3-benzothiazol-2-ylthio)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C18H16N6OS2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[(1,3-benzothiazol-2-ylthio)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is 396.08270150 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-[(1,3-benzothiazol-2-ylthio)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(1,3-benzothiazol-2-ylthio)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
A series of compounds including “6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine” were designed and synthesized for evaluation of their anticonvulsant activity and neurotoxicity . The anticonvulsant activity of these compounds was assessed using the 6 Hz psychomotor seizure test .
Neurotoxicity
The same series of compounds were also evaluated for their neurotoxicity . This is an important aspect of drug development, as potential neurotoxic effects need to be identified and mitigated.
Hypoglycemic Activity
Research has shown that benzothiazole containing oxadiazole derivatives, which include the compound , have been assayed for their in vivo hypoglycemic activity . This suggests potential applications in the treatment of diabetes.
Synthetic Strategies
The compound “6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine” falls under the category of 2-arylbenzothiazoles . There have been extensive studies on the synthetic strategies of 2-arylbenzothiazoles, which could provide valuable insights for the synthesis of this compound .
Biological Activity
Changes in the functional group at the 2nd position of benzothiazole compounds can induce significant changes in the biological activity of the compounds . This suggests that the compound “6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine” could have a wide range of biological applications.
Drug Development
Given the various biological activities associated with benzothiazole compounds, there is potential for the compound “6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine” to be used in the development of new drugs .
Mechanism of Action
Target of Action
The compound, 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, has been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and are often implicated in conditions such as epilepsy.
Mode of Action
The compound interacts with its targets, potentially modulating their activity and altering the balance of excitatory and inhibitory signals in the brain. This could result in a reduction of neuronal hyperexcitability, a common feature of epileptic seizures .
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties .
Result of Action
The compound has been evaluated for anticonvulsant activity using the 6 Hz psychomotor seizure test. The most active compound of the series showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound may have potential therapeutic effects in the treatment of epilepsy.
properties
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS2/c1-25-12-8-6-11(7-9-12)20-17-23-15(22-16(19)24-17)10-26-18-21-13-4-2-3-5-14(13)27-18/h2-9H,10H2,1H3,(H3,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJFVTYUGFDUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3749995.png)
![3-(2-chlorophenyl)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B3750003.png)

![6-{[2-(2-nitrophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3750027.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B3750032.png)
![1-[(2-methyl-2-propen-1-yl)thio]-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B3750039.png)




![5-[4-(dimethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3750074.png)
